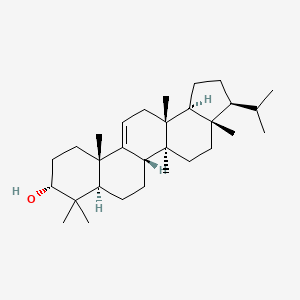
Arborinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arborinol is a natural product found in Bistorta officinalis and Greigia sphacelata with data available.
Scientific Research Applications
1. Arborinol in Comparative Biology Research
Arborinol has been integral in developing software like Arbor, which aids in analyzing comparative data across multiple phylogenetic and spatiotemporal scales. This is valuable for developmental biologists, ecologists, and educators, enabling them to perform complex analyses using a visual interface. This approach facilitates replicable research with diverse data types (Harmon et al., 2013).
2. Triterpenoids and Steroids from Arborinol
Arborinol is identified as a key triterpenoid in the leaves of Hedyotis acutangula, along with other compounds like stigmasterol and γ-sitosterol. This research highlights arborinol's unique chemical structure, contributing to our understanding of plant chemistry and potential medicinal applications (Hui & Lam, 1965).
3. Molecular Structure Studies
The study of 2α-bromoarborinone, derived from arborinol, offers insights into the molecular structure and stereochemistry of triterpenes. Understanding the unique pentacyclic structure of arborinol enhances our knowledge of triterpene chemistry, which has broader implications in biochemistry and pharmacology (Singh, Sanseverino & Rollett, 1967).
4. Environmental and Geological Implications
The presence of arborinol and its degradation products in freshwater lake sediments provides evidence of its environmental significance. This research helps in understanding the biochemical cycles and the historical presence of certain organic compounds in natural ecosystems (Jaffé & Hausmann, 1995).
5. Antibacterial and Antifungal Properties
Arborinol and its derivatives have been explored for their potential in inhibiting harmful cyanobacterial blooms. This research is pivotal for environmental management and indicates potential applications of arborinol in controlling environmental hazards (Wang et al., 2016).
6. Historical Biological Significance
Research on isoarborinol in geological sources like Permian and Triassic sediments informs us about the historical biological significance and the evolution of microorganisms. This study enhances our understanding of ancient life and the evolution of organic compounds (Hauke et al., 1995).
properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,3aS,5aS,5bS,7aR,9R,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25+,27+,28-,29-,30+/m0/s1 |
InChI Key |
VWYANPOOORUCFJ-CFHAFXOMSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
synonyms |
3-hydroxydiploptene 3-hydroxydiploptene, (3alpha,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer 3-hydroxydiploptene, (3beta,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer arborinol fernenol iaoarborinol isoarborinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



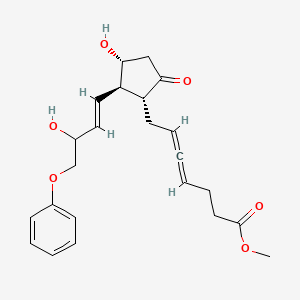
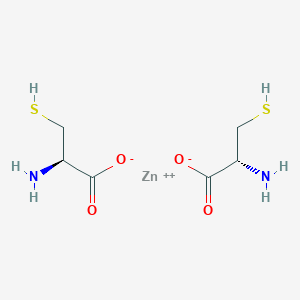

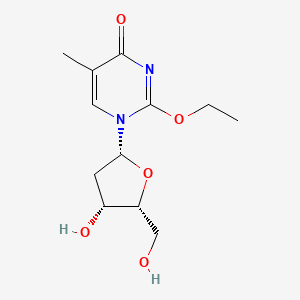
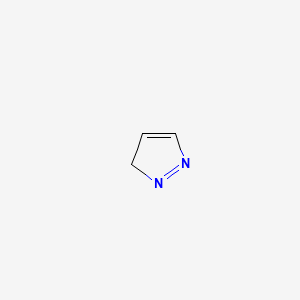
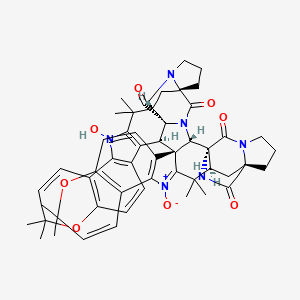
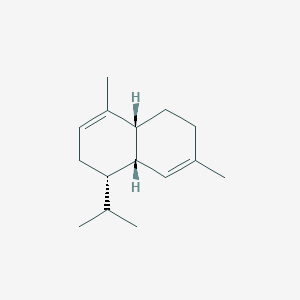
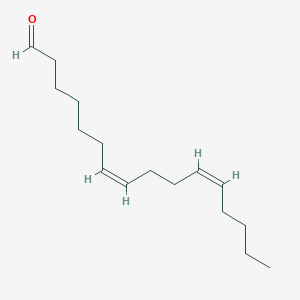
![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)


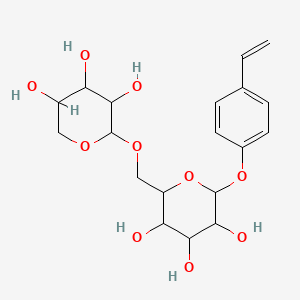

![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)